(5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, a quinoline moiety, and a butyl side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a halogenated carboxylic acid or its ester under basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring system can be introduced via a condensation reaction between the thiazolidinone core and an appropriate quinoline aldehyde or ketone.
Butyl Side Chain Addition: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially reducing the double bonds or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one has potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its interactions with enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can interact with proteins and enzymes. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-butyl-5-(1-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of the butyl side chain, quinoline moiety, and thiazolidinone core in (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C18H20N2OS2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c1-3-5-12-20-17(21)16(23-18(20)22)15-11-10-13-8-6-7-9-14(13)19(15)4-2/h6-11H,3-5,12H2,1-2H3/b16-15- |
InChI Key |
MRRJVSYZXQEZAE-NXVVXOECSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C=CC3=CC=CC=C3N2CC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C=CC3=CC=CC=C3N2CC)SC1=S |
Origin of Product |
United States |
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